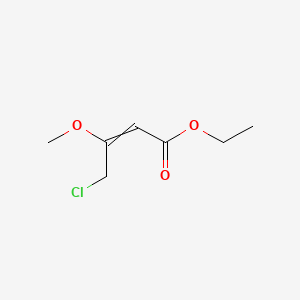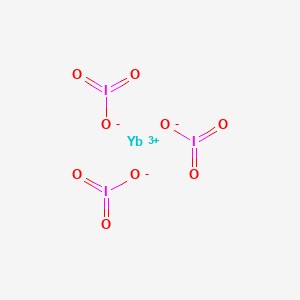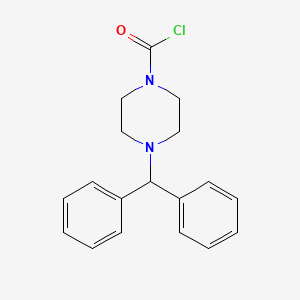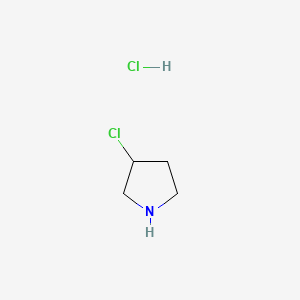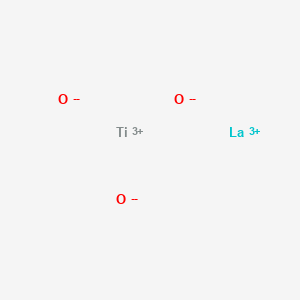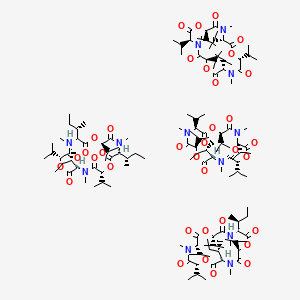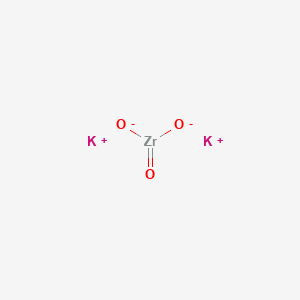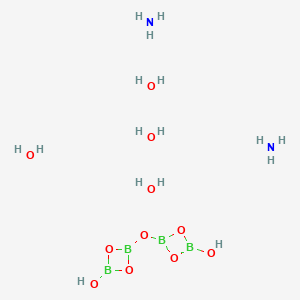
Ammonium tetraborate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetraborate tetrahydrate, also known as Ammonium biborate tetrahydrate, is an inorganic compound and a salt of ammonium ion and inorganic tetraboric acid . It crystallizes from water solutions as a tetrahydrate . The linear formula of this compound is (NH4)2B4O7 · 4H2O . It has a molecular weight of 263.38 .
Synthesis Analysis
This compound can be synthesized through the reaction between ammonia and boric acid . The chemical equation for this reaction is: 4H3BO3 + 2NH4OH = (NH4)2B4O7 + 7H2O . For the preparation of 100.00 g of this compound, 106.45 g of 25% ammonia and 93.91 g of boric acid are required .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (NH4)2B4O7 · 4H2O . It has a molecular weight of 263.38 .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the reaction between ammonia and boric acid . The chemical equation for this reaction is: 4H3BO3 + 2NH4OH = (NH4)2B4O7 + 7H2O .
Physical And Chemical Properties Analysis
This compound appears as colorless crystals . It is unstable and has an appreciable ammonia vapor pressure . It is very soluble in H2O and soluble in HNO3 . The density of the compound is 1.58 . It has a pH of 8.8 in solution, over a wide range of concentrations .
Scientific Research Applications
Monitoring of Ammonium in Seawater : A study by Horstkotte, Duarte, and Cerdà (2011) developed a miniature flow analyzer for ammonium in seawater. It utilized sodium tetraborate, among other reagents, for fluorescence detection of the reaction product isoindol-1-sulfonat. This method achieved a low detection limit and enhanced reaction rates, demonstrating the applicability of tetraborate compounds in environmental monitoring (Horstkotte, Duarte, & Cerdà, 2011).
Synthesis of Polypeptides : Conejos-Sánchez et al. (2013) reported using ammonium salts with tetrafluoroborate anions for the polymerization of α-N-carboxyanhydrides, enabling the synthesis of polyglutamate nanocarriers. This approach allowed for multigram scale synthesis with controlled molecular weight and absence of toxic impurities, indicating its potential in biomedical applications (Conejos-Sánchez et al., 2013).
Production of Granular Boron Oxide : Demir et al. (2006) investigated the thermal calcination of ammonium tetraborate tetrahydrate to boron oxide in a fluidized bed calcinator. This study explored the effects of temperature and additives on the production process, aiming to produce granular boron oxide with high purity and specific bulk density (Demir et al., 2006).
Morphological Study of Ammonium Pentaborate Tetrahydrate : Solans et al. (1983) conducted a morphological study on the α and β phases of ammonium pentaborate tetrahydrate, obtained from aqueous solutions. This research contributed to the understanding of crystal growth and morphology in borate compounds (Solans et al., 1983).
Development of Environmentally-Benign Oxidizers : Christe et al. (2009) identified ammonium salts of tetranitroborate as promising candidates for non-toxic replacements for ammonium perchlorate in propulsion applications. This study highlighted the potential of ammonium borate compounds in developing environmentally friendly oxidizers (Christe et al., 2009).
Synthesis of α-CaB4O7 Compound : Solgi et al. (2018) used this compound as a boron source for synthesizing α-CaB4O7. The study detailed the high-temperature solid-state reaction technique and analytical methods used, contributing to material science research (Solgi et al., 2018).
Safety and Hazards
Ammonium tetraborate tetrahydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
Ammonium tetraborate tetrahydrate (ATT) primarily targets polysilicon films used in the production of solar cells . It serves as a boron source for doping these films, thereby enhancing their electrical properties .
Mode of Action
ATT interacts with polysilicon films by interfering with the crystallization process . It is used as a boron source for doping the polysilicon films, which results in changes to the structure and doping properties of the films .
Biochemical Pathways
It is known that att can achieve uniform diffusion at low temperatures . This suggests that it may influence the diffusion pathways in the polysilicon films.
Result of Action
The use of ATT as a boron source in polysilicon films effectively improves the average grain size of the boron-doped polysilicon film . It also reduces the mean sheet resistance of the film by at least 30%, and this reduction can be further enhanced (~90%) by increasing the annealing temperature or duration . The boron concentration in the ATT-doped polysilicon film is 10 times higher than that in the undoped film .
Action Environment
The action of ATT is influenced by environmental factors such as temperature and duration of annealing . Higher annealing temperatures or longer durations can enhance the doping effect of ATT . .
Biochemical Analysis
Biochemical Properties
Ammonium tetraborate tetrahydrate plays a role in biochemical reactions, particularly in the crystallization process
Cellular Effects
In the context of polysilicon films, this compound has been shown to interfere with the crystallization process, effectively improving the average grain size of the boron-doped polysilicon film
Molecular Mechanism
It is known to interfere with the crystallization process when used as a boron source
Temporal Effects in Laboratory Settings
This compound has been studied for its effects on the metastable zone widths (MZW) of ammonium biborate tetrahydrate, both in its pure state and in the presence of impurities, providing insights into its crystallization kinetics and stability .
Properties
IUPAC Name |
azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNWNKFWDJRMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H16N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657522 |
Source


|
| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-87-4 |
Source


|
| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
